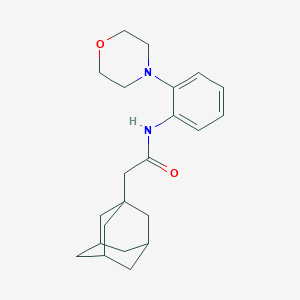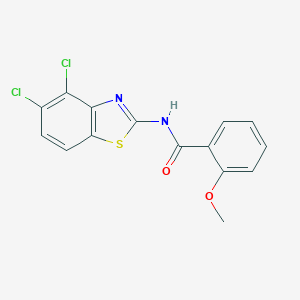![molecular formula C17H12ClN5O2S B244565 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTAT is a small molecule that has the potential to be used as a tool compound for studying various biological processes.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves its ability to bind to specific targets in cells. It has been shown to bind to certain enzymes and receptors, inhibiting their activity. This can lead to changes in cellular processes and ultimately affect cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular processes. 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has also been shown to affect cell growth and differentiation, making it a useful tool for studying these processes.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its specificity for certain targets. This allows for more precise studies of specific biological processes. However, one limitation is that 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide may not be effective in all cell types or in all biological processes, making it important to carefully choose the appropriate experimental conditions.
将来の方向性
There are several future directions for the use of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in scientific research. One potential direction is the development of new compounds based on the structure of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide that may have even greater specificity and potency for certain targets. Another direction is the use of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in combination with other compounds to study the effects of multiple targets on biological processes. Additionally, 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide may have potential as a therapeutic agent for certain diseases, making it important to continue studying its effects and potential applications.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves several steps. Firstly, 2-chlorophenol is reacted with sodium hydroxide to form 2-chlorophenoxide. This is then reacted with 4-(1,2,4-triazol-3-yl)aniline to form 2-(2-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)acetamide. Finally, this compound is reacted with thiourea to form 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide.
科学的研究の応用
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been used in various scientific research studies due to its potential as a tool compound. It has been shown to inhibit the activity of certain enzymes and receptors, making it useful for studying their functions. 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has also been used to study the effects of certain biological processes on cell growth and differentiation.
特性
分子式 |
C17H12ClN5O2S |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-13-3-1-2-4-14(13)25-9-15(24)20-12-7-5-11(6-8-12)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
InChIキー |
DJPAMXXQDAYTIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244496.png)
![N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244499.png)
![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)